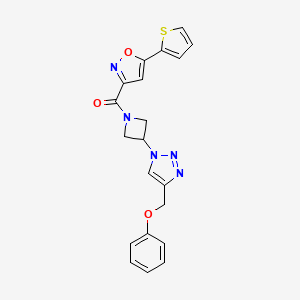

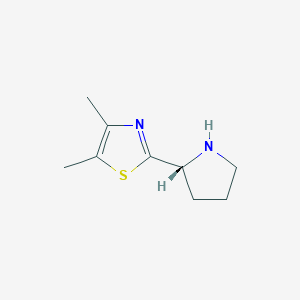

(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is a chemical compound that is part of a class of molecules that contain a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom and four carbon atoms . This compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole” is characterized by a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Aplicaciones Científicas De Investigación

Anti-Fibrotic Activity

The study by Gu et al highlights the anti-fibrotic potential of this compound. Specifically, they synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited excellent anti-fibrotic effects, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These findings suggest that ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole derivatives could be promising candidates for novel anti-fibrotic therapies.

FAP-Targeted Ligands for Imaging

In another study , researchers synthesized FAP-targeted ligands based on ®-pyrrolidin-2-yl-boronic acid. These ligands, such as SB02055 and SB04028 , could potentially be used for imaging applications. FAP (fibroblast activation protein) is overexpressed in various cancers, making it an attractive target for diagnostic imaging.

Catalyst-Free Synthesis of Heterocyclic Compounds

The compound’s pyridine moiety allows for efficient synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This catalyst-free approach simplifies the synthetic process and expands the toolbox for accessing diverse heterocyclic structures.

Antimicrobial Properties

Historically, pyrimidine derivatives have demonstrated antimicrobial activity . While specific data on ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antimicrobial effects are not available, its pyrimidine core suggests potential in this area.

Antiviral Applications

Similar to antimicrobial properties, pyrimidine derivatives have been explored as antiviral agents . Further investigations could reveal whether this compound exhibits antiviral activity against specific viruses.

Antitumor Potential

Pyrimidine-based compounds have shown promise as antitumor agents . Although direct evidence for ®-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole’s antitumor effects is lacking, its structural features warrant further investigation in cancer research.

Propiedades

IUPAC Name |

4,5-dimethyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVUSQZWKHWOLS-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)[C@H]2CCCN2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(5-cyclopropylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2713808.png)

![N-butyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713814.png)

![methyl 2-({1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]pyrrolidin-3-yl}sulfanyl)acetate](/img/structure/B2713815.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2713816.png)

![1-[2-(phenylsulfanyl)acetyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2713823.png)